![molecular formula C6H4BrN3O2 B13629000 3-Bromopyrazolo[1,5-a]pyrimidine-5,7-diol](/img/structure/B13629000.png)
3-Bromopyrazolo[1,5-a]pyrimidine-5,7-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromopyrazolo[1,5-a]pyrimidine-5,7-diol is a heterocyclic compound that features a fused ring system combining pyrazole and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various pharmacologically active molecules .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromopyrazolo[1,5-a]pyrimidine-5,7-diol typically involves the cyclocondensation of 3-aminopyrazole with 1,3-biselectrophilic compounds. The reaction conditions often include the use of dimethylamino leaving groups to control regioselectivity, proceeding via an addition-elimination mechanism .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale cyclocondensation reactions under controlled conditions to ensure high yield and purity. The use of automated synthesis equipment and stringent quality control measures are typical in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Bromopyrazolo[1,5-a]pyrimidine-5,7-diol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: These reactions can modify the oxidation state of the compound, leading to different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as n-butyllithium (BuLi) are commonly used to generate carbanions, which then undergo electrophilic addition.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Major Products: The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrimidines, which can exhibit different biological activities .
Wissenschaftliche Forschungsanwendungen
3-Bromopyrazolo[1,5-a]pyrimidine-5,7-diol has several applications in scientific research:
Chemistry: It serves as a versatile building block for the synthesis of complex organic molecules.
Wirkmechanismus
The mechanism of action of 3-Bromopyrazolo[1,5-a]pyrimidine-5,7-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to various biological effects, including anticancer and anti-inflammatory activities .
Vergleich Mit ähnlichen Verbindungen
- 3-Bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine
- 3-Aminopyrazolo[1,5-a]pyrimidine
- 3-Halopyrazolo[1,5-a]pyrimidine
Comparison: 3-Bromopyrazolo[1,5-a]pyrimidine-5,7-diol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a different reactivity profile and potential for functionalization, making it a valuable scaffold in drug discovery and material science .
Eigenschaften
Molekularformel |
C6H4BrN3O2 |
|---|---|
Molekulargewicht |
230.02 g/mol |
IUPAC-Name |
3-bromo-7-hydroxy-4H-pyrazolo[1,5-a]pyrimidin-5-one |
InChI |
InChI=1S/C6H4BrN3O2/c7-3-2-8-10-5(12)1-4(11)9-6(3)10/h1-2,12H,(H,9,11) |
InChI-Schlüssel |
YEKFCEYLMULEEQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(N2C(=C(C=N2)Br)NC1=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Chloro-8-oxatricyclo[7.1.1.0,2,7]undeca-2,4,6-triene-1-carboxylic acid](/img/structure/B13628918.png)
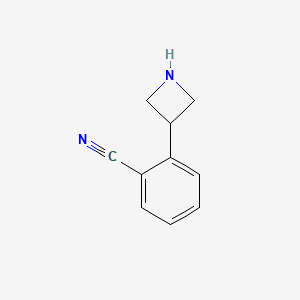

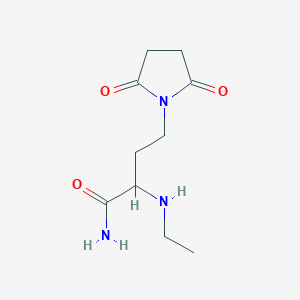
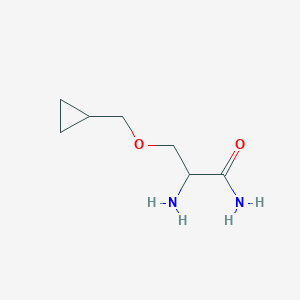
![(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(4-chloro-3-fluorophenyl)propanoic acid](/img/structure/B13628956.png)
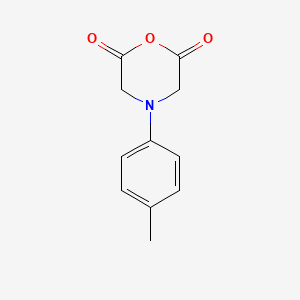
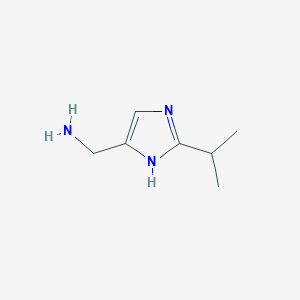

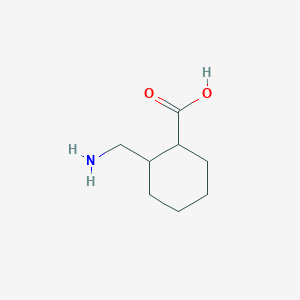
![Methyl2-{2-azaspiro[4.4]nonan-7-yl}acetatehydrochloride](/img/structure/B13628993.png)
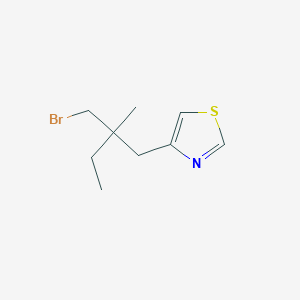
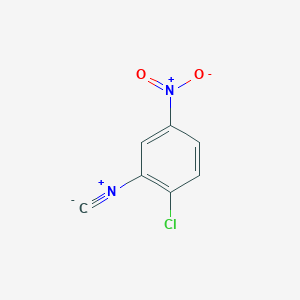
![(3AR,6aS)-6a-ethoxyhexahydro-3aH-cyclopenta[b]furan-3a-amine](/img/structure/B13629006.png)
